Product packaging for N,N'-1H-Purine-2,6-diybis acetamide(Cat. No.:CAS No. 34097-37-5)

N,N'-1H-Purine-2,6-diybis acetamide

货号: B1367655
CAS 编号: 34097-37-5
分子量: 234.22 g/mol
InChI 键: UITDLMKGFBJWPJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Contextualization within Advanced Purine (B94841) Heterocyclic Chemistry

The introduction of substituents at the 2 and 6 positions of the purine ring is a well-established strategy for developing compounds with tailored biological activities. For instance, various 2,6-disubstituted purine nucleosides have been synthesized and evaluated for their potential as therapeutic agents. molport.com These modifications can dramatically alter the electronic distribution, steric profile, and hydrogen bonding capabilities of the purine core, thereby influencing its interaction with biological targets such as enzymes and receptors. aablocks.com

The Significance of Bis-Acetamide Functionalization in Purine Systems

The presence of two acetamide (B32628) groups in N,N'-1H-Purine-2,6-diybis acetamide is a key structural feature that likely dictates its chemical behavior and potential applications. The acetamide group, with its amide linkage, can participate in hydrogen bonding, a critical interaction in biological systems and crystal engineering. The "bis" functionalization implies a symmetrical or near-symmetrical distribution of these groups, which can have a profound impact on the molecule's ability to bind to target proteins or self-assemble into larger structures.

In related heterocyclic systems, such as bis-pyrimidine acetamides, the introduction of bis-acetamide moieties has been shown to be a successful strategy for developing compounds with significant antimicrobial and anticancer activities. researchgate.net These studies have demonstrated that the nature and position of substituents on the heterocyclic core are crucial for biological efficacy. While direct studies on the biological impact of the bis-acetamide groups in this compound are not extensively documented, the precedence in similar molecular architectures suggests a high potential for interesting biological profiles.

Fundamental Academic Challenges and Opportunities in this compound Research

Despite its intriguing structure, this compound remains a relatively understudied compound. A primary academic challenge is the lack of dedicated research focusing on its synthesis, characterization, and biological evaluation. While general methods for the synthesis of substituted purines are well-established, the specific conditions and yields for the preparation of this compound are not widely reported in peer-reviewed literature.

This information gap, however, presents a significant opportunity for the scientific community. There is a clear need for detailed studies to elucidate the fundamental chemical and physical properties of this compound. Research into its synthesis would provide valuable insights for chemists looking to create libraries of related compounds for high-throughput screening. Furthermore, a thorough investigation of its biological activities could uncover novel therapeutic applications, potentially in areas where other purine derivatives have shown promise. The exploration of its coordination chemistry and potential as a ligand in materials science also represents a fertile ground for new discoveries.

Interactive Data Table: Chemical Properties of this compound

PropertyValueSource
CAS Number34097-37-5
Molecular FormulaC9H10N6O2
Molecular Weight234.2147 g/mol
IUPAC NameN,N'-(1H-purine-2,6-diyl)diacetamideN/A
SMILESCC(=O)Nc1nc2-c(c([nH]1)NC(=O)C)ncn2

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10N6O2 B1367655 N,N'-1H-Purine-2,6-diybis acetamide CAS No. 34097-37-5

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

34097-37-5

分子式

C9H10N6O2

分子量

234.22 g/mol

IUPAC 名称

N-(2-acetamido-7H-purin-6-yl)acetamide

InChI

InChI=1S/C9H10N6O2/c1-4(16)12-8-6-7(11-3-10-6)14-9(15-8)13-5(2)17/h3H,1-2H3,(H3,10,11,12,13,14,15,16,17)

InChI 键

UITDLMKGFBJWPJ-UHFFFAOYSA-N

SMILES

CC(=O)NC1=NC(=NC2=C1NC=N2)NC(=O)C

规范 SMILES

CC(=O)NC1=NC(=NC2=C1NC=N2)NC(=O)C

产品来源

United States

Synthetic Methodologies and Advanced Reaction Pathways for N,n 1h Purine 2,6 Diybis Acetamide

Strategic Precursor Synthesis and Functional Group Introduction

The efficient construction of N,N'-1H-Purine-2,6-diybis acetamide (B32628) is fundamentally dependent on the initial strategy for assembling and pre-functionalizing the purine (B94841) ring system. The choice of starting materials and the sequence of reactions are critical for achieving high yields and purity.

Design Principles for Purine Core Pre-functionalization

The synthesis of a 2,6-disubstituted purine like the target compound typically begins with a pre-functionalized purine core that facilitates the introduction of the desired acetamide groups. A common and effective strategy involves the use of dihalogenated purines as key precursors.

2,6-Dichloropurine is a versatile and widely used starting material for the synthesis of 2,6-disubstituted purines. nih.govresearchgate.netresearchgate.net The two chlorine atoms at the C2 and C6 positions serve as excellent leaving groups for nucleophilic substitution reactions. A key design principle is exploiting the differential reactivity of these two positions. The C6 position is generally more susceptible to nucleophilic attack than the C2 position, allowing for sequential and regioselective substitutions. nih.gov This differential reactivity enables the stepwise introduction of different nucleophiles if an asymmetrical product is desired. For a symmetrical compound like N,N'-1H-Purine-2,6-diybis acetamide, harsh reaction conditions can be used to substitute both chlorine atoms simultaneously.

An alternative pathway starts from 2,6-diaminopurine (B158960) (DAP), which can be directly acylated. nih.govnih.gov The synthesis of DAP itself can be achieved through various routes, sometimes involving the amination of 2,6-dichloropurine. For more complex syntheses, especially in the context of nucleosides, protecting groups are often employed on the exocyclic amino groups of DAP to control reactivity during subsequent transformations. nih.govnih.gov Common protecting groups have included benzoyl, acetyl, and phenoxyacetyl. nih.gov

A more advanced strategy involves using precursors like 2-fluoro-6-aminopurine. nih.govacs.org The strongly electronegative fluorine atom at the C2 position serves two purposes: it acts as a good leaving group for nucleophilic substitution and it deactivates the amino group at C6, often obviating the need for a protecting group on that amine during subsequent reactions. nih.govacs.org

PrecursorKey FeaturesSynthetic RationaleReference
2,6-DichloropurineTwo reactive chloro- leaving groups. C6 is more reactive than C2.Allows for sequential or double nucleophilic substitution to install amino or amido groups. nih.govresearchgate.net
2,6-Diaminopurine (DAP)Contains the required exocyclic amino groups at C2 and C6.Serves as a direct precursor for double acylation reaction. nih.govnih.gov
2-Fluoro-6-aminopurineFluorine is a good leaving group; deactivates the C6-amino group.Enables selective reaction at the C2 position while potentially avoiding protection of the C6-amine. nih.govacs.org
2-Amino-6-chloropurineOne amino group and one reactive chloro- group.Useful for stepwise synthesis, allowing introduction of the second nitrogen functionality via substitution or amination. mdpi.com

Methodologies for Installing Acetamide Moieties at Purine Core Positions

With a suitable purine precursor in hand, the next critical step is the installation of the two acetamide moieties at the C2 and C6 positions. This can be accomplished through two primary strategies: direct acylation of a diamine precursor or catalytic amidation of a dihalo-precursor.

Direct Acylation: The most straightforward approach is the reaction of 2,6-diaminopurine with an acylating agent like acetic anhydride (B1165640) or acetyl chloride. This method directly forms the N-acetyl bond. Research into the N-acylation of nucleoside bases has led to refined procedures that are applicable here. One such method involves activating the carboxylic acid (acetic acid) by converting it to a p-nitrophenyl ester. nih.gov This activated ester can then be coupled with the amino groups on the purine core using a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or N-hydroxysuccinimide (HOSu), the latter of which was found to give the best results. nih.gov The formation of N(2)-acetyl-2,6-diaminopurine has also been observed as a side-product during oligonucleotide synthesis when an acetyl capping agent is used, confirming the feasibility of this transformation. nih.gov

Catalytic Amidation: A more modern and advanced approach involves the direct coupling of a dihalogenated purine with acetamide using a transition metal catalyst. Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-nitrogen bonds. Specifically, the amidation of 2,6-dihalogenopurines has been successfully achieved using a palladium(0) catalyst in conjunction with a specialized ligand, Xantphos. nih.govacs.org This reaction directly couples acetamide to the purine core, replacing the halogen atoms and forming the desired this compound in a single, elegant step from a readily available precursor like 2,6-dichloropurine.

MethodologyPrecursorKey ReagentsDescriptionReference
Direct Acylation2,6-DiaminopurineAcetic anhydride or Acetyl chlorideA standard method for forming amide bonds by reacting an amine with a highly reactive acylating agent. nih.gov
Activated Acylation2,6-DiaminopurineAcetic acid, p-nitrophenyl ester, DCC, HOSuThe carboxylic acid is pre-activated to facilitate coupling with the amine, often under milder conditions. HOSu enhances yields. nih.gov
Palladium-Catalyzed Amidation2,6-DichloropurineAcetamide, Pd(0) catalyst, Xantphos ligandA modern cross-coupling method that directly forms the C-N amide bond, offering an alternative to traditional nucleophilic substitution followed by acylation. nih.govacs.org

Optimized Reaction Conditions and Mechanistic Studies in this compound Synthesis

Optimizing reaction conditions and understanding the underlying mechanisms are paramount for developing efficient, selective, and scalable syntheses of the target compound. This involves a careful selection of catalysts, solvents, and a study of the reaction's energetic landscape.

Catalytic Strategies and Ligand Design in Purine-Acetamide Coupling

For the synthesis of this compound via catalytic amidation of 2,6-dichloropurine, the choice of catalyst and ligand is critical. The reported successful system involves a palladium(0) source and the bidentate phosphine (B1218219) ligand, Xantphos. nih.govacs.org

The catalytic cycle for this type of Buchwald-Hartwig amidation generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the purine ring to form a Pd(II) intermediate.

Amide Coordination and Deprotonation: The amide (acetamide) coordinates to the palladium center, and a base removes the amide proton to form a palladium-amido complex.

Reductive Elimination: The C-N bond is formed as the desired acylated purine product is released from the palladium center, regenerating the active Pd(0) catalyst.

Solvent Effects and Stereochemical Control in Reactions

The choice of solvent can significantly influence the outcome of purine functionalization reactions. In the palladium-catalyzed amidation of 2,6-dihalogenopurines, polar aprotic solvents like N,N-dimethylformamide (DMF) are typically used. nih.govacs.org These solvents are effective at dissolving the polar substrates and catalytic intermediates. Interestingly, the reaction pathway can be highly solvent-dependent. For instance, subjecting 2,6-dihalogenopurines to traditional nucleophilic aromatic substitution (SNAr) conditions with an amide and a strong base like sodium hydride (NaH) in DMF can lead to different regioselectivity compared to the palladium-catalyzed route, highlighting the solvent's role in mediating distinct reaction mechanisms. nih.govacs.org For precursor synthesis involving nucleophilic substitution on 2,6-dichloropurine, ethanol (B145695) is also a common solvent. nih.gov

Stereochemical control is a central theme in the chemistry of purine nucleosides, where the stereochemistry of the glycosidic bond is critical. When coupling a purine base to a sugar moiety, control over the anomeric configuration (α vs. β) and the site of attachment on the purine (N-7 vs. N-9 isomer) is essential. nih.gov However, for the synthesis of the achiral target molecule this compound from an achiral precursor like 2,6-diaminopurine, stereochemical considerations are not applicable to the core synthesis itself.

Reaction Kinetic and Thermodynamic Investigations

Detailed kinetic and thermodynamic studies for the specific synthesis of this compound are not extensively documented. However, insights can be drawn from mechanistic studies of related reactions. Kinetic analysis of catalytic amidation reactions, for example, can be performed to understand the reaction mechanism and identify the rate-determining step. nih.gov Such studies typically involve monitoring the concentration of reactants and products over time under various conditions to determine the reaction order with respect to each component (substrate, catalyst, ligand, base).

Conceptual Data for a Kinetic Study of Catalytic Amidation
Parameter VariedObservationMechanistic Implication
[2,6-Dichloropurine]First-order dependence of the initial rate.Suggests the oxidative addition step is involved in or before the rate-determining step.
[Catalyst]First-order dependence of the initial rate.Confirms the reaction is catalytic and the catalyst is involved in the rate-determining step.
[Acetamide]Zero-order dependence at high concentrations.Indicates that amide coordination likely occurs after the rate-determining step, or is very rapid.
[Base]Complex dependence.The base may be involved in catalyst activation, amide deprotonation, or regeneration of the active catalyst.

Thermodynamic investigations, often supported by computational chemistry, can evaluate the energy profile of the reaction pathway. nih.gov These studies calculate the relative energies of intermediates and transition states, helping to determine the most favorable reaction mechanism and identify potential energy barriers that could slow the reaction. For instance, computational studies on radical-based purine acylation have been used to elucidate reaction mechanisms by mapping out potential energy surfaces. nih.gov Such investigations provide a deeper understanding of the factors governing reactivity and selectivity in purine functionalization.

Novel Synthetic Routes and Principles of Green Chemistry in this compound Production.

Multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from three or more starting materials in a single step. researchgate.net This approach offers significant advantages in terms of atom economy, time efficiency, and reduced solvent and purification needs. Several MCRs have been adapted for the synthesis of purine derivatives, which could be conceptually applied to the synthesis of this compound.

One notable example is the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), which has been utilized to synthesize a series of imidazo[2,1-i]purine derivatives. nih.gov This reaction typically involves an amino-aza-heterocycle, an aldehyde, and an isocyanide. nih.gov Another versatile MCR is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) derivative to form dihydropyrimidinones, which can be further elaborated into purine-like structures. nih.gov

The application of MCRs in prebiotic chemistry has also provided insights into the formation of purine and pyrimidine (B1678525) building blocks. researchgate.net For instance, the reaction of aminomalononitrile, urea, and α-amino acid methyl esters has been explored for the multicomponent synthesis of C(8)-substituted purine derivatives. nih.gov Such strategies often utilize simple, readily available starting materials and can be performed under environmentally friendly conditions, such as in water or under solvent-free microwave irradiation. nih.govscienceopen.com

Table 1: Examples of Multi-component Reactions for Purine Derivative Synthesis

Reaction Name Components Product Type Key Advantages
Groebke-Blackburn-Bienaymé Amino-aza-heterocycle, Aldehyde, Isocyanide Imidazo[2,1-i]purines Convergent synthesis, high diversity
Biginelli Reaction Aldehyde, β-ketoester, Urea/Thiourea Dihydropyrimidinones Access to pyrimidine precursors for purines
Prebiotic-inspired MCR Aminomalononitrile, Urea, α-Amino acid esters C(8)-substituted purines Use of simple precursors, sustainable conditions

This table provides a conceptual overview of MCRs applicable to purine synthesis.

Achieving chemo- and regioselectivity is a critical challenge in the synthesis and functionalization of purine derivatives due to the presence of multiple reactive nitrogen and carbon atoms. rsc.org The ability to selectively modify specific positions on the purine ring is essential for creating targeted molecules like this compound, which requires functionalization at the 2 and 6 positions.

Transition metal-catalyzed C-H bond activation has become a powerful strategy for the regioselective functionalization of purines. nih.gov Palladium and copper catalysts, for instance, have been employed for the direct arylation of purine nucleosides at the C8 position. nih.gov The regioselectivity can often be controlled by directing groups present on the purine scaffold. For example, the N1 purine nitrogen atom can direct the ortho-monophenylation of 6-arylpurine nucleosides. nih.gov

The choice of catalyst and reaction conditions plays a crucial role in determining the site of functionalization. For instance, iridium-catalyzed C-H borylation followed by Suzuki coupling has been used for the high-yield synthesis of 8-arylated 7-deazapurine analogues. nih.gov In the absence of directing groups, the intrinsic reactivity of the C-H bonds dictates the outcome, with the C8 position often being the most susceptible to electrophilic attack.

Furthermore, chemo- and regioselective ring-opening of donor-acceptor oxiranes with N-heteroaromatics, including purines, has been achieved using a yttrium triflate catalyst. rsc.org This method allows for the formation of acyclic nucleoside analogues with high regioselectivity, demonstrating another avenue for controlled purine modification. rsc.org

Scalability, Yield Optimization, and Purity Enhancement Techniques for this compound.

The transition from laboratory-scale synthesis to larger-scale production necessitates a focus on scalability, yield optimization, and the implementation of robust purification methods to ensure high purity of the final compound.

For purine derivatives, several strategies can be employed to enhance reaction yields and facilitate scalability. The use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of various substituted purines. rsc.org This technique offers efficient energy transfer and can often lead to cleaner reactions with fewer byproducts.

Optimizing reaction conditions, such as solvent, temperature, and catalyst loading, is crucial for maximizing yield. For instance, in multi-component reactions, the order of reagent addition can significantly impact the outcome. nih.gov

Ensuring the high purity of the final product is paramount, especially for applications in materials science or medicinal chemistry. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful analytical techniques for the purification and characterization of purine derivatives. nih.govdovepress.com These methods offer high resolution and sensitivity, allowing for the separation of the target compound from structurally similar impurities. For instance, LC-MS/MS has been effectively used for the quantification of purine metabolites in biological samples, highlighting its utility in achieving high analytical specificity. nih.gov

The development of robust purification protocols, potentially involving recrystallization or column chromatography, is essential for obtaining this compound with the required purity for its intended application. The stability of the compound under various purification conditions would also need to be carefully evaluated.

Table 2: Key Considerations for Scalability and Purity of Purine Derivatives

Parameter Technique/Strategy Rationale
Yield Optimization Microwave-assisted synthesis Accelerated reaction rates, improved yields
Optimization of reaction parameters (solvent, temp., catalyst) Maximizes product formation, minimizes side reactions
Purity Enhancement High-Performance Liquid Chromatography (HPLC) High-resolution separation of complex mixtures
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High specificity and sensitivity for quantification and identification
Recrystallization/Column Chromatography Standard laboratory techniques for purification

This table outlines general strategies applicable to the production of high-purity this compound.

Advanced Spectroscopic and Structural Elucidation of N,n 1h Purine 2,6 Diybis Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis.

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and spatial arrangement of atoms within N,N'-1H-Purine-2,6-diylbis(acetamide) can be established.

Proton NMR (¹H NMR) Spectral Interpretation for Purine-Acetamide Linkages and Proximity Effects

The ¹H NMR spectrum provides critical information about the chemical environment of protons in the molecule. For N,N'-1H-Purine-2,6-diylbis(acetamide), the spectrum is expected to show distinct signals corresponding to the purine (B94841) ring proton, the amide protons, and the methyl protons of the acetamide (B32628) groups.

The proton on the C8 position of the purine ring is anticipated to appear as a singlet in the downfield region, typically around δ 8.0-9.0 ppm, which is characteristic for protons on electron-deficient aromatic systems. nih.gov The N-H protons of the two acetamide groups are expected to resonate as broad singlets, likely in the range of δ 9.0-11.0 ppm. The chemical shift of these protons can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The methyl protons of the two acetamide groups are predicted to appear as a sharp singlet at approximately δ 2.2-2.5 ppm, integrating to six protons. The observation of a single peak for the two methyl groups would suggest that they are chemically equivalent, which is expected due to the symmetry of the molecule.

Proximity effects, which can be investigated through techniques like NOESY, would be expected to show a correlation between the N-H protons of the acetamide groups and the H8 proton of the purine ring, confirming their spatial closeness.

Table 1: Predicted ¹H NMR Chemical Shifts for N,N'-1H-Purine-2,6-diylbis(acetamide)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Purine H8 8.0 - 9.0 Singlet 1H
Acetamide N-H 9.0 - 11.0 Broad Singlet 2H

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Structural Confirmation

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in N,N'-1H-Purine-2,6-diylbis(acetamide) are influenced by their hybridization and the electronegativity of neighboring atoms.

The carbons of the purine ring are expected to resonate in the aromatic region (δ 120-160 ppm). Specifically, C2 and C6, being bonded to nitrogen and the acetamide groups, would be shifted further downfield compared to C4, C5, and C8. nih.govrsc.org The C4 and C5 carbons are also expected in this region, while the C8 carbon would likely be at a slightly higher field. The carbonyl carbons of the acetamide groups are predicted to have a chemical shift in the typical range for amides, around δ 170 ppm. libretexts.org The methyl carbons of the acetamide groups are expected to appear in the upfield region, at approximately δ 25 ppm. libretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for N,N'-1H-Purine-2,6-diylbis(acetamide)

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Purine C2 150 - 160
Purine C4 145 - 155
Purine C5 120 - 130
Purine C6 150 - 160
Purine C8 135 - 145
Acetamide C=O 168 - 172

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Elucidation

Two-dimensional (2D) NMR techniques are powerful for confirming the structural assignments made from 1D NMR spectra. emerypharma.com

COSY (Correlation Spectroscopy) would show correlations between coupled protons. In this molecule, it would primarily serve to confirm the absence of coupling for the singlet signals.

HSQC (Heteronuclear Single Quantum Coherence) would establish direct, one-bond correlations between protons and the carbons they are attached to. This would definitively link the H8 signal to the C8 carbon and the methyl proton signal to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing connectivity across multiple bonds. Key expected correlations would include those from the methyl protons to the carbonyl carbons and to the C2 and C6 carbons of the purine ring. Also, correlations from the H8 proton to the C4 and C5 carbons would confirm the purine ring structure.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations, confirming the spatial proximity of protons, such as between the amide protons and the H8 proton.

Ultra-Performance Mass Spectrometry (MS) Characterization

Ultra-performance mass spectrometry is a highly sensitive analytical technique used for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Molecular Weight Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. researchgate.net For N,N'-1H-Purine-2,6-diylbis(acetamide), the molecular formula is C₉H₉N₅O₂. HRMS would be expected to provide a measured mass that is very close to the calculated exact mass of the protonated molecule [M+H]⁺.

Table 3: Predicted HRMS Data for N,N'-1H-Purine-2,6-diylbis(acetamide)

Molecular Formula Calculated Exact Mass [M] Predicted [M+H]⁺ (m/z)

Fragmentation Pattern Analysis and Tandem Mass Spectrometry (MS/MS) for Molecular Structure Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion) to generate product ions. The fragmentation pattern provides valuable information for structural confirmation. nih.gov

A plausible fragmentation pathway for protonated N,N'-1H-Purine-2,6-diylbis(acetamide) would involve the initial loss of a ketene molecule (CH₂=C=O) from one of the acetamide groups, a characteristic fragmentation for N-acetylated compounds. nih.gov This would be followed by the loss of a second ketene molecule or other fragments of the purine ring. Another likely fragmentation is the loss of an entire acetamide group.

Table 4: Predicted MS/MS Fragmentation of [C₉H₉N₅O₂ + H]⁺

Precursor Ion (m/z) Fragment Ion (m/z) Proposed Loss
220.0834 178.0729 CH₂=C=O
220.0834 161.0723 NH₂COCH₃

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis.

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial analytical technique for identifying functional groups within a molecule. By measuring the absorption of infrared radiation, a spectrum is generated that reveals the characteristic vibrational frequencies of different chemical bonds. For N,N'-1H-Purine-2,6-diybis acetamide, the FT-IR spectrum would be a composite of the vibrational modes originating from both the purine core and the two acetamide substituents.

Identification of Characteristic Vibrational Modes for Acetamide and Purine Moieties.

The analysis of the FT-IR spectrum would focus on identifying key absorption bands that confirm the presence and structural integrity of the molecule.

The acetamide moieties introduce several distinct vibrational modes. A prominent feature is the C=O stretching vibration, known as the Amide I band, which is expected to appear as a strong absorption in the 1630-1690 cm⁻¹ region. wikipedia.org Another key indicator is the N-H bending vibration, or Amide II band, typically found around 1570-1470 cm⁻¹. spectrabase.comnist.gov Furthermore, N-H stretching vibrations are expected to be observed as one or two bands in the 3200-3400 cm⁻¹ range, with their broadness potentially indicating hydrogen bonding. uhu-ciqso.es The C-N stretching vibration of the amide group typically appears in the 1350-1250 cm⁻¹ region. spectrabase.com

The purine moiety , a heterocyclic aromatic system, contributes its own set of characteristic vibrations. These include C=C and C=N stretching vibrations within the fused rings, which are expected to produce a series of medium to weak intensity bands in the 1600-1450 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. wikipedia.org The vibrations of the purine ring system itself, involving complex stretching and bending of the entire framework, would also contribute to the fingerprint region of the spectrum (below 1500 cm⁻¹).

The table below summarizes the expected characteristic FT-IR absorption bands for the functional groups present in this compound.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H StretchAmide (N-H)3400 - 3200Medium
C-H Stretch (Aromatic)Purine Ring (C-H)3100 - 3000Medium
C-H Stretch (Aliphatic)Acetyl Methyl (C-H)3000 - 2850Medium
C=O Stretch (Amide I)Acetamide (C=O)1690 - 1630Strong
C=C & C=N StretchPurine Ring1600 - 1450Medium
N-H Bend (Amide II)Acetamide (N-H)1570 - 1470Medium
C-N StretchAmide (C-N)1350 - 1250Medium

This table presents generally accepted characteristic wavenumber ranges for the specified functional groups and does not represent specific experimental data for this compound.

X-ray Crystallography and Solid-State Characterization.

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for determining molecular geometry, conformation, and intermolecular interactions that dictate the crystal packing.

Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Packing.

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining a precise three-dimensional molecular structure. nih.gov Although a specific crystal structure for this compound is not publicly documented, a hypothetical analysis would yield critical data. The technique would confirm the planarity of the purine ring and determine the precise bond lengths and angles for the entire molecule.

ParameterDescriptionExpected Information from SC-XRD
Crystal SystemOne of seven crystal systems (e.g., monoclinic, orthorhombic).Defines the basic symmetry of the unit cell.
Space GroupDescribes the symmetry operations within the crystal.Provides detailed insight into the packing arrangement.
Unit Cell Dimensions (a,b,c,α,β,γ)The lengths and angles that define the repeating unit of the crystal.Precise measurements of the lattice parameters.
Bond Lengths & AnglesThe distances between atoms and the angles between bonds.Definitive confirmation of the molecular geometry.
Hydrogen Bonding NetworkThe pattern of intermolecular hydrogen bonds.Elucidation of the primary interactions governing crystal packing.

This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction (PXRD) for Polymorphism and Amorphous Solid Dispersion Studies.

Powder X-ray diffraction (PXRD) is a versatile technique used to analyze polycrystalline materials. Instead of a single crystal, a powdered sample containing numerous randomly oriented crystallites is used. creative-biostructure.com The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

PXRD is the primary tool for investigating polymorphism—the ability of a compound to exist in multiple crystalline forms. Different polymorphs of the same compound can exhibit distinct physical properties. A PXRD study of this compound would be essential to identify if different crystalline forms can be produced under various crystallization conditions. Each polymorph would generate a unique diffraction pattern with characteristic peak positions and intensities.

Furthermore, PXRD is used to characterize amorphous solid dispersions, where the compound does not have long-range crystalline order. The absence of sharp diffraction peaks and the presence of a broad halo in the diffractogram would indicate an amorphous state. This is particularly relevant in pharmaceutical sciences, where amorphous forms can offer different properties compared to their crystalline counterparts.

Theoretical and Computational Chemistry Studies of N,n 1h Purine 2,6 Diybis Acetamide

Molecular Docking and Binding Affinity Predictions.

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger target, such as a protein or enzyme. This method would involve placing the 3D structure of N,N'-1H-Purine-2,6-diylbis(acetamide) into the active site of a biologically relevant protein. The docking algorithm would then calculate the most likely binding pose and estimate the binding affinity, often expressed as a docking score or free energy of binding nih.govnih.gov. These predictions are instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Until such specific studies are conducted and published, a detailed, data-driven article on the theoretical and computational chemistry of N,N'-1H-Purine-2,6-diylbis(acetamide) remains an endeavor for future research.

In Silico Ligand-Target Interaction Modeling (General)

In silico ligand-target interaction modeling is a cornerstone of modern drug discovery and molecular biology research. This computational approach simulates the binding of a ligand, such as N,N'-1H-Purine-2,6-diylbis(acetamide), to a biological target, typically a protein or nucleic acid. The primary goal is to predict the binding affinity, mode, and the key intermolecular interactions that stabilize the ligand-target complex.

The process generally begins with obtaining the three-dimensional structures of both the ligand and the target. For N,N'-1H-Purine-2,6-diylbis(acetamide), the structure can be generated and optimized using computational chemistry software. The target structure is often obtained from experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling if an experimental structure is unavailable.

Molecular docking is the most common technique used for this purpose. It computationally places the ligand into the binding site of the target in various orientations and conformations, scoring each pose based on a predefined scoring function. These scoring functions estimate the binding free energy, with lower scores typically indicating a more favorable interaction. For purine (B94841) derivatives, which are structurally analogous to endogenous nucleobases, potential targets include enzymes involved in nucleic acid metabolism, kinases, and G-protein coupled receptors (GPCRs). nih.gov For instance, studies on other di-substituted purines have successfully used molecular docking to predict their binding to targets like Aurora kinases and the SARS-CoV-2 main protease. nih.govnih.gov

The interactions observed in these models are crucial for understanding the basis of molecular recognition. For N,N'-1H-Purine-2,6-diylbis(acetamide), key interactions would likely involve hydrogen bonding from the acetamide (B32628) N-H groups and the purine ring nitrogens, as well as π-π stacking interactions involving the purine ring.

Following docking, molecular dynamics (MD) simulations can be employed to provide a more dynamic and realistic model of the ligand-target complex. MD simulations track the movements of atoms over time, allowing for the assessment of the stability of the binding pose and a more accurate calculation of binding free energies. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Structure-Function Correlations Derived from Computational Data

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The fundamental principle is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

For a series of purine-acetamide derivatives, a QSAR model could be developed to predict their activity against a specific biological target. This requires a dataset of compounds with experimentally determined activities (e.g., IC50 values). For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as its size, shape, lipophilicity, and electronic properties.

Commonly used descriptors in QSAR studies include:

Topological descriptors: Based on the 2D representation of the molecule.

Geometrical descriptors: Based on the 3D structure of the molecule.

Electronic descriptors: Describing the electronic properties, such as partial charges and dipole moment.

Lipophilicity descriptors: Such as the logarithm of the partition coefficient (logP).

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

A hypothetical QSAR study on a series of purine-acetamide derivatives might yield a model like the following equation:

log(1/IC50) = 0.5 * logP - 0.2 * MW + 1.2 * HBD_count + c

Where logP is the lipophilicity, MW is the molecular weight, HBD_count is the number of hydrogen bond donors, and c is a constant. Such a model would suggest that higher lipophilicity and more hydrogen bond donors are beneficial for activity, while a larger molecular weight is detrimental.

The insights gained from QSAR models can be used to understand the structure-function relationships of the compounds and to design new molecules with improved activity. For N,N'-1H-Purine-2,6-diylbis(acetamide), a QSAR study could reveal the relative importance of the two acetamide groups and the purine core for a specific biological effect.

Below is an illustrative data table for a hypothetical QSAR study:

CompoundlogPMolecular WeightNumber of H-Bond DonorsExperimental IC50 (nM)Predicted IC50 (nM)
Derivative 12.12502150145
Derivative 22.52603100105
Derivative 31.82402200195
N,N'-1H-Purine-2,6-diylbis(acetamide) (estimated)(calculated)2(unknown)(to be predicted)

This table demonstrates how a QSAR model, once validated, could be used to predict the activity of N,N'-1H-Purine-2,6-diylbis(acetamide) before its synthesis and experimental testing.

Chemical Reactivity, Derivatization, and Analog Synthesis of N,n 1h Purine 2,6 Diybis Acetamide

Selective Chemical Modifications of the Purine (B94841) Ring System

The purine core of N,N'-1H-Purine-2,6-diybis acetamide (B32628), an electron-rich heterocyclic system, is susceptible to various chemical transformations. The reactivity of the purine ring is influenced by the two acetamide substituents, which modulate the electron density and steric accessibility of the ring carbons and nitrogens.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Purine Core

The purine ring system can undergo both electrophilic and nucleophilic substitution reactions, although the specific sites of reaction are highly dependent on the reaction conditions and the nature of the attacking species. The acetamide groups, being electron-donating, activate the purine ring towards electrophilic attack, while also directing the substitution to specific positions.

Recent research has focused on the regioselective functionalization of purine derivatives. rsc.org While direct studies on N,N'-1H-Purine-2,6-diybis acetamide are limited, the reactivity of similar purine systems suggests that electrophilic substitution, such as halogenation or nitration, would likely occur at the C8 position, which is the most electron-rich carbon atom in the purine ring.

Nucleophilic aromatic substitution reactions are also a key feature of purine chemistry. In many purine derivatives, substitution occurs at the C6 position after conversion of a hydroxyl or amino group to a better leaving group, such as a chloro group. For instance, the synthesis of N-(6-chloro-1H-purin-2-yl)acetamide involves the chlorination of the purine core at the 6-position, followed by nucleophilic substitution. This suggests that the acetamide group at the C6 position of this compound could potentially be replaced by other nucleophiles under appropriate conditions, although this would require prior modification of the acetamide group to a suitable leaving group.

Transformations Involving Heteroatoms within the Purine Ring

The nitrogen atoms within the purine ring of this compound are also sites for chemical modification. Alkylation and acylation reactions can occur at the N7 and N9 positions of the purine ring. The regioselectivity of these reactions is often influenced by steric and electronic factors. For example, in the synthesis of N-(6-chloro-1H-purin-2-yl)acetamide derivatives, acetylation can occur at the N9 position. Protecting group strategies are often employed to control the site of modification.

Reactions and Functionalization of the Acetamide Groups

The two acetamide groups of this compound offer additional opportunities for chemical modification, allowing for the introduction of diverse functional groups and the synthesis of a wide range of derivatives.

Hydrolysis, Amidation, and Transamidation Reactions of Acetamide Moieties

The acetamide groups can be hydrolyzed back to the corresponding amino groups under acidic or basic conditions. This reaction would yield 2,6-diaminopurine (B158960), a key intermediate in the synthesis of many purine derivatives. The resulting amino groups can then be subjected to further functionalization.

Amidation and transamidation reactions provide a route to modify the acetamide side chains. For example, palladium-catalyzed amidation reactions have been used to synthesize a series of amide-substituted purine derivatives with potential biological activity. nih.gov This methodology could be applied to this compound to generate a library of novel compounds with varying amide substituents.

N-Alkylation, N-Acylation, and Other N-Substitutions of the Acetamide Nitrogen Atoms

Design and Synthesis of this compound Analogues and Derivatives

The chemical reactivity of this compound allows for the rational design and synthesis of a wide array of analogues and derivatives with potentially interesting biological properties. nih.govnih.gov The synthesis of such derivatives often involves a combination of the reactions discussed above.

For instance, starting from a common precursor like 2-amino-6-chloropurine, a variety of substituents can be introduced at the C6 position via nucleophilic substitution. researchgate.net Subsequent modification of the amino group at the C2 position can then lead to a diverse set of purine derivatives. The synthesis of 6-(2-thienyl)purine nucleoside derivatives via Stille coupling demonstrates the versatility of purine C6-functionalization. nih.gov

The following table summarizes some of the key reactions and potential derivatives of this compound:

Reaction Type Reagents and Conditions Potential Products Reference
C8-Halogenation N-Halosuccinimide, various solvents8-Halo-N,N'-1H-Purine-2,6-diybis acetamide rsc.org
N9-Alkylation Alkyl halide, baseN9-Alkyl-N,N'-1H-Purine-2,6-diybis acetamide
Acetamide Hydrolysis Aqueous acid or base2,6-DiaminopurineGeneral Knowledge
Amide Exchange Amine, catalystN-Substituted 2,6-diamidopurines nih.gov
C6-Substitution Nucleophile (after modification)2-Acetamido-6-substituted-purines nih.gov

The structural similarity of purine derivatives to endogenous nucleic acid components makes them attractive candidates for the development of therapeutic agents. nih.gov The exploration of the chemical space around the this compound scaffold holds promise for the discovery of novel molecules with valuable applications in medicinal chemistry.

Isosteric and Bioisosteric Replacements within the Purine-Acetamide Scaffold

Isosteric and bioisosteric replacements are powerful strategies in drug discovery, aiming to modulate a molecule's physicochemical properties, biological activity, and metabolic stability by substituting specific atoms or groups with alternatives that possess similar characteristics. dntb.gov.uayoutube.com While specific studies on N,N'-1H-Purine-2,6-diylbis acetamide are limited, the extensive research on related purine scaffolds provides a fertile ground for predicting potential modifications.

The acetamido groups at the C2 and C6 positions are primary sites for such replacements. Bioisosteres for the amide functionality are of particular interest to enhance metabolic stability and alter hydrogen bonding patterns. rsc.org For instance, the amide bond could be replaced with metabolically more stable surrogates.

Furthermore, the purine core itself is amenable to isosteric replacement. The substitution of nitrogen atoms for carbon atoms (or vice versa) within the heterocyclic rings can lead to novel scaffolds with altered electronic distribution and pharmacological profiles. nih.gov For example, replacing a nitrogen atom in the purine ring with a carbon atom could lead to pyrrolopyrimidine or pyrazolopyrimidine cores, which have been explored as purine isosteres in the development of kinase inhibitors. dntb.gov.uanih.gov

Below is a table summarizing potential isosteric and bioisosteric replacements for different parts of the N,N'-1H-Purine-2,6-diylbis acetamide scaffold, based on established principles and studies on related compounds.

Original Group/Atom Potential Isosteric/Bioisosteric Replacements Rationale for Replacement Reference Compound Class
Acetamido (-NHCOCH₃)Thioacetamide, Acylsulfonamide, Reverse Amide, 1,2,4-Oxadiazole, TetrazoleModulate hydrogen bonding, improve metabolic stability, alter electronic properties.Peptide mimetics, various kinase inhibitors
Methyl group of AcetamideEthyl, Propyl, Cyclopropyl, TrifluoromethylAlter lipophilicity and steric bulk.General medicinal chemistry
Purine Core (N atoms)Deazapurines (e.g., 7-deazapurine), Azapurines (e.g., 8-azapurine)Fine-tune electronic properties and hydrogen bonding potential.Antiviral and anticancer agents
Purine Core (Scaffold)Pyrrolopyrimidine, Pyrazolopyrimidine, ThienopyrimidineScaffold hopping to explore new chemical space and patentability.Kinase inhibitors

Combinatorial Chemistry Approaches for Structural Diversity

Combinatorial chemistry provides a powerful platform for the rapid generation of large libraries of related compounds, facilitating the exploration of structure-activity relationships (SAR). nih.gov The N,N'-1H-Purine-2,6-diylbis acetamide scaffold is a suitable starting point for combinatorial derivatization, offering multiple points for diversification.

A common strategy involves the use of a solid-phase synthesis approach, where the purine core is attached to a resin, allowing for sequential reactions and easy purification. mdpi.com Starting from a suitable precursor, such as 2,6-dichloropurine, a library of di-substituted purines can be generated.

One potential combinatorial approach starting from a precursor to N,N'-1H-Purine-2,6-diylbis acetamide could involve:

Initial Scaffold Synthesis: Synthesis of a 2,6-diaminopurine derivative on a solid support.

Acylation Library: Reaction of the amino groups with a diverse library of carboxylic acids or their activated derivatives to generate a library of N,N'-diacylpurine derivatives.

Further Derivatization: If the purine core has other reactive sites (e.g., N9 position), these can be further functionalized with a library of alkylating or acylating agents.

The table below outlines a hypothetical combinatorial library synthesis based on the N,N'-1H-Purine-2,6-diylbis acetamide scaffold.

Library Stage Building Blocks Reaction Type Resulting Diversity
Stage 1: Di-acylation Library of diverse carboxylic acids (R¹-COOH, R²-COOH)Amide bond formationVariation in the acyl groups at C2 and C6 positions.
Stage 2: N9-Alkylation Library of alkyl halides (R³-X)N-alkylationIntroduction of diverse substituents at the N9 position.
Stage 3: Core Modification (If applicable) Further functionalization of the purine ringe.g., Halogenation, NitrationIntroduction of substituents on the purine core itself.

Elucidation of Reaction Mechanisms for N,N'-1H-Purine-2,6-diylbis acetamide Transformations

Understanding the reaction mechanisms underlying the transformations of N,N'-1H-Purine-2,6-diylbis acetamide is crucial for predicting its reactivity and designing synthetic routes for its derivatives. The reactivity of this compound is primarily governed by the purine ring system and the attached acetamido groups.

Nucleophilic Acyl Substitution at the Acetamido Groups:

The amide linkages in the acetamido groups can undergo nucleophilic acyl substitution. aablocks.com This reaction is fundamental for both the hydrolysis of the amide bonds and for their conversion into other functional groups. The mechanism typically proceeds through a tetrahedral intermediate. For instance, in a basic hydrolysis, a hydroxide (B78521) ion would attack the carbonyl carbon of the acetamido group, forming a tetrahedral intermediate which then collapses to yield a carboxylic acid and the 2- or 6-aminopurine derivative.

Electrophilic Aromatic Substitution on the Purine Ring:

The purine ring itself is an electron-rich aromatic system and can undergo electrophilic aromatic substitution reactions, although the reactivity is influenced by the nature and position of the substituents. biosyn.com The two acetamido groups are electron-donating through resonance but can be deactivating due to their inductive effect. The precise regioselectivity of electrophilic attack would depend on the reaction conditions and the nature of the electrophile. Computational studies on related purine systems can help predict the most likely sites of substitution.

A study on the formation of an N(2)-acetyl-2,6-diaminopurine impurity during oligonucleotide synthesis proposed a two-part mechanism involving transamidation and substitution at the O6 position of a protected guanine (B1146940) precursor, highlighting the potential for complex rearrangements and side reactions under certain conditions. nih.govresearchgate.net

The table below summarizes the key mechanistic pathways relevant to the reactivity of N,N'-1H-Purine-2,6-diylbis acetamide.

Reaction Type Key Mechanistic Steps Governing Factors Potential Outcome
Nucleophilic Acyl Substitution 1. Nucleophilic attack on the carbonyl carbon. 2. Formation of a tetrahedral intermediate. 3. Departure of the leaving group (amine).Nature of the nucleophile, solvent, and catalyst (acid or base).Hydrolysis to aminopurine, conversion to other esters or amides.
Electrophilic Aromatic Substitution 1. Formation of an electrophile. 2. Attack of the purine π-system on the electrophile to form a sigma complex (arenium ion). 3. Deprotonation to restore aromaticity.Nature of the electrophile, directing effects of the acetamido groups.Halogenation, nitration, or acylation of the purine ring.
N-Alkylation/Acylation Nucleophilic attack of a ring nitrogen (e.g., N7, N9) on an electrophile.Steric hindrance, electronic effects of substituents, nature of the electrophile.Introduction of functional groups at the ring nitrogens.

Mechanistic Investigations of N,n 1h Purine 2,6 Diybis Acetamide Biological Interactions at the Molecular Level

Enzyme Inhibition Kinetics and Molecular Mechanisms

Purine (B94841) analogs are a significant class of molecules known to function as antimetabolites by interfering with the normal processes of purine metabolism. wikipedia.org These compounds often exert their effects by inhibiting key enzymes involved in the synthesis and breakdown of purines, which are essential for DNA and RNA synthesis. nih.govnih.gov

The structure of N,N'-1H-Purine-2,6-diybis acetamide (B32628) suggests it could act as a competitive inhibitor for enzymes that process natural purines like adenine (B156593) and guanine (B1146940). Key enzymes in purine metabolism that are frequent targets for such analogs include:

Purine Nucleoside Phosphorylase (PNP): This enzyme is crucial for the purine salvage pathway, where it catalyzes the reversible phosphorolysis of purine nucleosides to the corresponding purine base and ribose-1-phosphate. nih.govwikipedia.org Inhibition of PNP is a validated therapeutic strategy, as its deficiency leads to T-cell specific immunodeficiency, highlighting its critical role in T-cell proliferation. nih.gov A purine analog like N,N'-1H-Purine-2,6-diybis acetamide could bind to the active site of PNP, preventing the binding of natural substrates like inosine (B1671953) and guanosine. mdpi.comnih.gov

Kinases: Various kinases are responsible for phosphorylating nucleosides and nucleotides to their active forms. Purine analogs can be processed by these kinases, such as deoxycytidine kinase or deoxyguanosine kinase, to form fraudulent nucleotides. nih.gov These analog nucleotides can then inhibit enzymes further down the pathway, such as ribonucleotide reductase, which is essential for producing the deoxynucleotides required for DNA synthesis. nih.govmedscape.com Alternatively, the compound itself could directly inhibit the activity of these kinases.

Xanthine (B1682287) Oxidase (XO): This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a key step in purine degradation. scbt.com Inhibition of xanthine oxidase is a common strategy for treating hyperuricemia and gout. nih.gov Purine analogs can act as inhibitors by mimicking the structure of xanthine or hypoxanthine and binding to the enzyme's active site. scbt.comnih.gov

To quantify the inhibitory potential of a compound like this compound, enzyme kinetic studies are essential. These experiments determine key parameters that describe the inhibitor's efficacy and mechanism.

Inhibition Constant (Kᵢ): This value represents the dissociation constant of the enzyme-inhibitor complex and is a direct measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a higher affinity and more potent inhibition.

Half-maximal Inhibitory Concentration (IC₅₀): This is the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. While widely used, it can be influenced by substrate concentration.

Michaelis Constant (Kₘ): This constant represents the substrate concentration at which the enzyme reaction rate is half of the maximum velocity (Vₘₐₓ). Changes in the apparent Kₘ in the presence of an inhibitor can help determine the mode of inhibition (e.g., competitive, non-competitive).

The following table provides an illustrative example of kinetic data that could be obtained for a hypothetical purine analog inhibitor against key metabolic enzymes.

Table 1: Illustrative Enzyme Inhibition Data for a Hypothetical Purine Analog

Disclaimer: The following data are hypothetical and for illustrative purposes only, as specific experimental values for this compound are not publicly available. The values are based on typical findings for other purine analog inhibitors. nih.gov

Target EnzymeInhibition ModeKᵢ (μM)IC₅₀ (μM)
Purine Nucleoside Phosphorylase (PNP)Competitive1.58.2
Xanthine Oxidase (XO)Competitive5.816.4
Ribonucleotide ReductaseNon-competitive10.325.1

Molecular Recognition and Ligand Binding Site Analysis

Understanding how this compound recognizes and binds to its biological targets at a molecular level is crucial for elucidating its mechanism of action. This involves studying the formation of the protein-ligand complex and identifying the specific interactions that stabilize it.

A variety of powerful biophysical techniques are employed to characterize the binding of small molecules like purine analogs to their protein targets. worldscientific.com These methods provide quantitative data on binding affinity, thermodynamics, and the structural details of the interaction. nih.govacs.org

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. acs.org This allows for the determination of the binding affinity (Kₐ, the inverse of Kₔ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment, providing a complete thermodynamic profile of the binding event. nih.govresearchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors the binding of a ligand to a protein immobilized on a sensor surface in real-time. numberanalytics.com It provides kinetic data, including the association rate constant (kₐ) and the dissociation rate constant (kₔ), from which the dissociation constant (Kₔ) can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about protein-ligand interactions at an atomic level. nih.gov Techniques like chemical shift perturbation can identify the specific amino acid residues in the protein's binding site that are affected by ligand binding. acs.org

X-ray Crystallography: This technique can provide a high-resolution, three-dimensional structure of the protein-ligand complex. This structural information is invaluable for visualizing the precise orientation of the inhibitor in the enzyme's active site and identifying the specific hydrogen bonds, and van der Waals interactions that mediate binding. nih.gov

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding. A significant shift to a higher temperature indicates that the ligand stabilizes the protein, which is indicative of binding. nih.gov

The following table summarizes these key biophysical techniques and the primary information they yield.

Table 2: Biophysical Techniques for Protein-Ligand Interaction Analysis

TechniquePrimary Information YieldedKey Advantage
Isothermal Titration Calorimetry (ITC)Binding Affinity (Kₐ), Enthalpy (ΔH), Entropy (ΔS), Stoichiometry (n)Provides a complete thermodynamic profile of the interaction. researchgate.net
Surface Plasmon Resonance (SPR)Binding Kinetics (kₐ, kₔ), Binding Affinity (Kₔ)Real-time, label-free analysis of binding and dissociation. numberanalytics.com
NMR SpectroscopyBinding Site Identification, Structural Changes, Affinity (weak binders)Provides atomic-level detail of the interaction in solution. nih.gov
X-ray CrystallographyHigh-Resolution 3D Structure of ComplexProvides a precise visual map of molecular interactions. nih.gov
Differential Scanning Fluorimetry (DSF)Ligand Binding (qualitative), Protein StabilityHigh-throughput screening for identifying binding partners. nih.gov

For a therapeutic agent, it is critical that it interacts specifically with its intended target to maximize efficacy and minimize off-target effects. The specificity of a purine analog like this compound would be determined by its ability to bind preferentially to one enzyme over other related enzymes. For example, an ideal PNP inhibitor would have a much lower Kᵢ for PNP compared to other enzymes in the purine metabolic pathway or other enzymes throughout the cell. nih.gov This selectivity is governed by the unique architecture and amino acid composition of the enzyme's active site. acs.org Molecular modeling and docking studies can be used to predict the binding affinity of a compound to various targets and guide the design of more selective inhibitors. nih.govnih.gov

Elucidation of Cellular Pathway Modulation by this compound

By inhibiting key enzymes, purine analogs can profoundly disrupt cellular pathways that rely on a steady supply of purine nucleotides. frontiersin.org The consequences of inhibiting enzymes like PNP or ribonucleotide reductase with a compound such as this compound would likely include:

Inhibition of DNA and RNA Synthesis: The primary consequence of depleting the pool of available purine nucleotides is the stalling of DNA replication and RNA transcription. wikipedia.orgnih.gov This effect is particularly pronounced in rapidly dividing cells, such as cancer cells, which have a high demand for nucleic acid synthesis. nih.gov

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of fraudulent nucleotides can trigger cellular stress responses, leading to programmed cell death, or apoptosis. nih.govmedscape.com This is a primary mechanism by which many purine analog-based cancer therapies exert their cytotoxic effects.

Cell Cycle Arrest: Cells have checkpoint mechanisms that monitor the integrity of DNA and the availability of resources for replication. tandfonline.com When DNA synthesis is inhibited by a purine analog, the cell cycle can be arrested, typically at the G1-S phase boundary, preventing the cell from entering the DNA synthesis (S) phase until the issue is resolved. frontiersin.org

Modulation of Signaling Pathways: Purines like adenosine (B11128) and its derivatives are also important signaling molecules that interact with cell surface receptors (e.g., adenosine receptors). frontiersin.org By altering the concentrations of various purine metabolites, an inhibitor could indirectly modulate these signaling pathways, affecting processes like inflammation and immune responses. wikipedia.org

Interference with Nucleic Acid Metabolism Pathways

The structural similarity of N,N'-1H-Purine-2,6-diylbis(acetamide) to the natural purine bases, adenine and guanine, is the primary basis for its predicted interference with nucleic acid metabolism. The core purine scaffold is a key determinant for recognition by enzymes involved in the synthesis and breakdown of DNA and RNA.

Enzymatic Inhibition and Substrate Mimicry:

Purine analogs are well-documented inhibitors of enzymes crucial for nucleotide metabolism. It is hypothesized that N,N'-1H-Purine-2,6-diylbis(acetamide) could act as a competitive inhibitor or a fraudulent substrate for enzymes that utilize adenine or guanine. For instance, the parent diamine, 2,6-diaminopurine (B158960) (DAP), is known to be a substrate for DNA polymerase and can be incorporated into the DNA helix. nih.gov The addition of the acetyl groups at the 2 and 6 positions of the purine ring in N,N'-1H-Purine-2,6-diylbis(acetamide) would alter its electronic properties and steric bulk, likely modifying its affinity for the active sites of such enzymes.

Studies on related N-acyl purine derivatives have demonstrated significant biological activity. For example, certain N-(purin-6-yl)amino acid derivatives have been shown to exhibit cytotoxic effects by inhibiting DNA biosynthesis, leading to an accumulation of cells in the G1 phase of the cell cycle. nih.gov This suggests that acylated purines can indeed disrupt the processes of DNA replication.

Incorporation into Nucleic Acids and Disruption of Helical Stability:

Should N,N'-1H-Purine-2,6-diylbis(acetamide) or its deacetylated metabolite, 2,6-diaminopurine, be incorporated into DNA or RNA, it could have profound consequences on the structure and function of these macromolecules. The 2,6-diaminopurine base is known to form three hydrogen bonds with thymine, in contrast to the two hydrogen bonds formed between adenine and thymine. This can increase the thermal stability of the DNA duplex. nih.gov The presence of the N-acetyl groups would, however, preclude the formation of these additional hydrogen bonds. If incorporated, the bulky acetyl groups would likely protrude into the major or minor groove of the DNA helix, potentially disrupting the binding of transcription factors and other DNA-binding proteins.

Furthermore, the presence of such a modified base could trigger DNA repair mechanisms. If the cellular machinery recognizes the acetylated purine as a lesion, it could lead to futile cycles of repair and, ultimately, cell death.

Hypothesized Interactions with Nucleic Acid Metabolizing Enzymes

Enzyme ClassPotential Interaction with N,N'-1H-Purine-2,6-diylbis(acetamide)Predicted Consequence
DNA PolymerasesCompetitive inhibition or incorporation as a fraudulent nucleotide.Inhibition of DNA replication, introduction of mutations.
RNA PolymerasesInhibition of transcription by blocking the active site or by being incorporated into the nascent RNA strand.Disruption of gene expression.
Purine Salvage Pathway EnzymesInhibition of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT).Altered nucleotide pools, potential for cytotoxicity.
RibonucleasesPotential for inhibition, similar to other purine-2,6-dione (B11924001) derivatives. nih.govAltered RNA turnover and processing.

Impact on Signal Transduction Networks

The purine ring is a privileged scaffold in medicinal chemistry, known to interact with a wide array of proteins involved in signal transduction, most notably kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition:

Protein kinases are a major class of drug targets, and many kinase inhibitors are purine analogs. The ATP-binding site of kinases has a high affinity for the purine scaffold. It is plausible that N,N'-1H-Purine-2,6-diylbis(acetamide) could act as an ATP-competitive inhibitor of one or more kinases. The specific substitutions at the 2 and 6 positions would determine the selectivity profile of the compound. The acetamido groups could form specific hydrogen bonds or hydrophobic interactions within the kinase active site, conferring affinity and selectivity for certain kinases over others.

Modulation of Purinergic Receptors:

Purinergic receptors, which are activated by endogenous purines like ATP and adenosine, are another potential target class. These receptors are involved in a vast number of physiological processes. While the acetyl groups would likely prevent direct agonistic activity at these receptors, the compound could act as an antagonist, blocking the binding of the natural ligands. The specific subtype of purinergic receptor affected would depend on the precise fit of the compound into the receptor's binding pocket.

Interference with Other Signaling Pathways:

Purine derivatives can influence signaling pathways through various other mechanisms. For example, they can affect the levels of intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP) by inhibiting phosphodiesterases (PDEs), the enzymes that degrade them. The structure of N,N'-1H-Purine-2,6-diylbis(acetamide) bears some resemblance to known PDE inhibitors.

Advanced Structure-Function Relationship Studies at the Molecular and Sub-cellular Levels

The biological activity of N,N'-1H-Purine-2,6-diylbis(acetamide) is intrinsically linked to its three-dimensional structure and the nature of its substituents. Structure-function relationship (SFR) studies on related purine derivatives provide a framework for understanding how the acetamido groups at the C2 and C6 positions might influence its interactions with biological targets.

Role of the Acetamido Groups:

The two acetamido groups are the most prominent features of N,N'-1H-Purine-2,6-diylbis(acetamide) compared to natural purines. These groups have several key properties that would influence biological activity:

Hydrogen Bonding: The amide nitrogen and carbonyl oxygen of each acetamido group can act as hydrogen bond donors and acceptors, respectively. This allows for specific interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors.

Steric Bulk: The acetyl groups add significant steric bulk compared to the amino or hydroxyl groups found in natural purines. This can either enhance binding by filling a hydrophobic pocket or prevent binding due to steric hindrance.

Electronic Effects: The electron-withdrawing nature of the acetyl groups will alter the electron distribution of the purine ring system, which can affect its pKa and its ability to participate in pi-stacking interactions.

Rotational Freedom: The single bond between the purine ring and the nitrogen of the acetamido group allows for rotational freedom. The preferred conformation of these groups will be crucial for fitting into a binding site.

Comparative Analysis with Related Purine Derivatives:

CompoundSubstitution at C2Substitution at C6Key Biological Activity
Adenine-NH2-HComponent of DNA/RNA, ATP
Guanine-NH2=OComponent of DNA/RNA, GTP
2,6-Diaminopurine-NH2-NH2Can be incorporated into DNA, affects duplex stability. nih.gov
N,N'-1H-Purine-2,6-diylbis(acetamide)-NHC(O)CH3-NHC(O)CH3Hypothesized to interfere with nucleic acid metabolism and signal transduction.
N-(purin-6-yl)amino acids-H-NH(CH2)nCOOHCytotoxic via inhibition of DNA biosynthesis. nih.gov

The table above illustrates how modifications at the C2 and C6 positions of the purine ring lead to diverse biological activities. The introduction of the acetamido groups in N,N'-1H-Purine-2,6-diylbis(acetamide) represents a significant structural departure from these other analogs, suggesting that it may possess a unique biological activity profile. Further experimental studies are required to elucidate the precise molecular targets and mechanisms of action of this compound.

Future Research Directions and Advanced Applications of N,n 1h Purine 2,6 Diybis Acetamide in Chemical Biology and Materials Science

Development of N,N'-1H-Purine-2,6-diybis acetamide (B32628) as Chemical Probes for Biochemical Research

The development of chemical probes is crucial for dissecting complex biological systems. frontiersin.orgnih.gov These tools, often based on small molecules, allow for the visualization and functional characterization of proteins and other biomolecules within their native environment. frontiersin.org Purine (B94841) derivatives, due to their structural similarity to endogenous ligands, are excellent candidates for the development of such probes. mdpi.com

Future research should focus on modifying the N,N'-1H-Purine-2,6-diybis acetamide scaffold to create a new class of chemical probes. This could involve the introduction of reporter groups, such as fluorophores or affinity tags, to one of the acetamide side chains. The other acetamide group could be systematically varied to modulate the probe's selectivity and affinity for specific protein targets. The core purine structure provides a rigid framework that is amenable to the attachment of various functional groups without compromising its ability to interact with protein binding sites. daneshyari.com

Table 1: Potential Modifications of this compound for Chemical Probe Development

Modification SitePotential Functional GroupPurpose
Acetamide N-substituentFluorophore (e.g., fluorescein, rhodamine)Visualization by fluorescence microscopy
Acetamide N-substituentAffinity Tag (e.g., biotin, clickable alkyne)Target identification and pull-down assays
Purine N9-positionAlkyl or aryl groupsModulate solubility and cell permeability
Purine C8-positionHalogens or other small groupsFine-tune binding affinity and selectivity

The resulting probes could be used to study enzymes involved in purine metabolism, such as kinases, polymerases, and transferases, many of which have purine-binding sites. mdpi.com By designing probes that covalently or non-covalently bind to the active sites of these enzymes, researchers can gain insights into their catalytic mechanisms and identify potential off-targets for drug development. nih.gov

Design of Novel Chemical Tools for Elucidating Complex Biological Pathways

Beyond their use as simple probes, purine derivatives can be engineered as sophisticated chemical tools to actively perturb and elucidate complex biological pathways. nih.govresearchgate.net The purine salvage pathway, for instance, is essential for the survival of certain parasites and represents a promising target for drug discovery. nih.gov this compound could serve as a starting point for designing inhibitors or modulators of enzymes within this pathway.

The two acetamide groups offer a unique opportunity for bivalent or allosteric interactions with target proteins. One acetamide could anchor the molecule to the active site, while the other could interact with a secondary binding pocket, leading to high-affinity and selective inhibition. Furthermore, the purine core itself can be modified to mimic different natural purines like adenine (B156593) or guanine (B1146940), thereby directing the molecule to different branches of purine-dependent pathways. news-medical.net For example, derivatives of 2,6-diaminopurine (B158960), a close structural relative, have shown the ability to correct nonsense mutations, highlighting the potential of this scaffold to influence fundamental cellular processes. uu.nlnih.gov

Future work could involve synthesizing a library of this compound analogs and screening them for activity against key enzymes in pathways such as de novo purine biosynthesis, which is known to involve multi-enzyme complexes called purinosomes. nih.gov

Exploration of Supramolecular Chemistry and Self-Assembly Properties

The purine ring, with its multiple hydrogen bond donors and acceptors, is an excellent building block for supramolecular chemistry. researchgate.net Purine derivatives can self-assemble into well-ordered structures, such as liquid crystals and hydrogels, through non-covalent interactions. These assemblies have potential applications in drug delivery, tissue engineering, and materials science.

The symmetrical nature of this compound, with its two outward-facing acetamide groups, makes it an intriguing candidate for programmed self-assembly. The acetamide groups can participate in hydrogen bonding networks, leading to the formation of tapes, sheets, or more complex three-dimensional structures. The specific arrangement of these assemblies could be controlled by modifying the substituents on the acetamide groups or by changing solvent conditions.

Table 2: Potential Supramolecular Structures from this compound Derivatives

Derivative FeaturePotential Supramolecular AssemblyPotential Application
Long alkyl chains on acetamidesLiquid crystalsOptical sensors
Hydrophilic groups on acetamidesHydrogelsDrug delivery, cell culture scaffolds
Appended recognition motifsCo-crystals with other moleculesSelective material sequestration

Research in this area would involve synthesizing a series of this compound derivatives and studying their self-assembly properties using techniques such as X-ray diffraction, atomic force microscopy, and spectroscopy. Understanding the principles that govern the self-assembly of these molecules could lead to the rational design of novel functional materials.

Integration with High-Throughput Screening Platforms for Molecular Discovery

High-throughput screening (HTS) is a powerful tool for discovering new bioactive molecules from large chemical libraries. nih.gov Purine-based libraries have been successfully used to identify hits for a variety of biological targets. upenn.educhemdiv.com The this compound scaffold is well-suited for the creation of combinatorial libraries for HTS campaigns.

The synthesis of a diverse library of this compound derivatives could be achieved through parallel synthesis techniques, where different amines are coupled to a common 2,6-dihalo- or 2,6-diaminopurine precursor. This would allow for the rapid generation of a large number of compounds with varied physicochemical properties. These libraries could then be screened against a wide range of biological targets, including enzymes, receptors, and whole cells, to identify new lead compounds for drug discovery or as chemical probes. mdpi.com

For example, a library of this compound derivatives could be screened for inhibitors of the purine salvage pathway in pathogenic organisms, a strategy that has proven successful for identifying new anti-malarial compounds. nih.gov

Synergistic Computational-Experimental Approaches for Accelerated Research and Development

The integration of computational modeling with experimental research can significantly accelerate the discovery and optimization of new molecules. manchester.ac.uk For this compound, computational methods can be employed at multiple stages of the research and development process.

Initially, computational docking and molecular dynamics simulations can be used to predict the binding modes of this compound derivatives with various protein targets. researchgate.netacs.org This can help to prioritize which compounds to synthesize and test experimentally. For instance, docking studies could reveal key interactions between the acetamide groups and specific amino acid residues in a protein's active site, guiding the design of more potent and selective analogs. nih.gov

Furthermore, quantum mechanics (QM) calculations can be used to understand the electronic properties of the purine ring and how they are influenced by different substituents. nih.gov This information is valuable for designing molecules with desired reactivity and spectroscopic properties for use as chemical probes. By combining computational predictions with experimental validation, the research and development of this compound-based tools and materials can be made more efficient and cost-effective.

常见问题

Q. What are the recommended methods for synthesizing N,N'-1H-Purine-2,6-diybis acetamide with high purity?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling steps. Key considerations include:

  • Reaction Optimization : Use of anhydrous conditions and catalysts (e.g., palladium-based catalysts for cross-coupling reactions) to enhance yield.
  • Purification : Recrystallization from solvents like chloroform or DMSO, or column chromatography with silica gel to isolate high-purity products .
  • Characterization : Confirmation via 1H^1 \text{H}-NMR (e.g., δ 3.3–5.5 ppm for acetamide protons) and HPLC (purity >95%) .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Spectroscopic Methods : 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to verify backbone protons and carbonyl groups. For example, acetamide protons typically resonate between δ 3.3–3.6 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ peaks matching theoretical values).
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity and stability .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of aerosols.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and avoid water flushing to prevent environmental contamination .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational models and experimental crystallographic data for this compound?

  • Crystallographic Refinement : Use SHELX software (e.g., SHELXL) to refine X-ray diffraction data, focusing on hydrogen-bonding networks and torsional angles.
  • Validation Tools : Compare experimental data with Density Functional Theory (DFT)-optimized structures to identify steric or electronic mismatches .
  • Case Study : Adjust torsion angles in the purine-acetamide linkage if computational models underestimate bond lengths by >0.05 Å .

Q. How should researchers design experiments to assess the compound's stability under varying pH and temperature conditions?

  • Accelerated Stability Studies :
Condition Parameters Analysis
Acidic (pH 2)37°C, 7 daysHPLC degradation peaks
Neutral (pH 7)25°C, 30 daysNMR integrity checks
Alkaline (pH 9)50°C, 3 daysMass loss via TGA
  • Key Findings : Degradation products (e.g., hydrolyzed purine derivatives) can be identified via LC-MS/MS .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for derivatives of this compound?

  • Synthetic Modifications : Introduce substituents at the purine N-7 or acetamide methyl groups to assess steric/electronic effects.
  • Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to measure binding affinity.
  • Computational Docking : Use AutoDock Vina to predict binding modes, correlating docking scores with experimental IC50_{50} values .

Q. How can researchers address contradictory data in solubility and aggregation behavior across studies?

  • Controlled Solubility Tests : Compare results in DMSO vs. aqueous buffers (e.g., PBS) with sonication.
  • Dynamic Light Scattering (DLS) : Detect aggregates at concentrations >1 mM.
  • Mitigation : Use co-solvents (e.g., 10% PEG-400) or reduce concentration to <100 µM for kinetic assays .

Methodological Best Practices

  • Crystallography : For unresolved electron density regions, employ twin refinement in SHELXL or omit suspicious residues temporarily .
  • Bioactivity Studies : Include positive controls (e.g., known kinase inhibitors) to validate assay sensitivity .
  • Data Reproducibility : Document solvent lot numbers and humidity levels during synthesis, as trace water can alter reaction kinetics .

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